molecular formula C16H13N3O2 B10800893 WZ4141

WZ4141

Cat. No.: B10800893
M. Wt: 279.29 g/mol
InChI Key: TWGXYNUNPUPABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide is a chemical compound with a molecular formula of C16H13N3O2 and a molecular weight of 279.29 g/mol . This molecule is built on a 1H-pyrrolo[2,3-b]pyridine core, a structure commonly known as 7-azaindole . The 7-azaindole scaffold is a prominent pharmacophore in medicinal chemistry, valued as a bioisostere for purines and other nitrogen-containing heterocycles due to its ability to engage in hydrogen bonding . This specific scaffold is found in several FDA-approved kinase inhibitors, such as the CSF1R inhibitor pexidartinib and the B-Raf inhibitor vemurafenib, highlighting its significant role in targeted cancer therapy research . The compound features a prop-2-enamide (acrylamide) group attached via an ether linkage to the azaindole core. The acrylamide functional group is of particular interest in drug discovery for its potential to form covalent bonds with target proteins, leading to potent and prolonged inhibition . In scientific research, derivatives of pyrrolopyridine are extensively investigated for their potential as kinase inhibitors, with applications in studying various cancers and cellular signaling pathways . The compound is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-2-15(20)19-11-4-3-5-12(10-11)21-14-7-9-18-16-13(14)6-8-17-16/h2-10H,1H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGXYNUNPUPABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)OC2=C3C=CNC3=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

A Vilsmeier-Haack reaction is employed to introduce formyl groups at the 3-position of the pyrrolo[2,3-b]pyridine ring. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) facilitate this reaction, yielding methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Subsequent modifications, such as nitration or fluorination, are performed at this stage to introduce substituents critical for downstream coupling.

Example Protocol

  • Reagents : POCl₃ (2 equiv), DMF (1.5 equiv), methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1 equiv).

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 70–85%.

Direct Functionalization via Cross-Coupling

Introduction of the 4-Hydroxy Group

The 4-hydroxy substituent is critical for ether linkage formation. Two approaches are documented:

Hydroxylation via Alkaline Hydrolysis

Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes hydrolysis using aqueous sodium hydroxide (2N) in methanol at 40°C for 8 hours, yielding the carboxylic acid intermediate. Acidification with HCl generates the free hydroxy group at the 4-position.

Key Data

  • Reaction Time : 8 hours.

  • Yield : 90%.

Direct Oxidation

Manganese dioxide (MnO₂) oxidizes alcohols to ketones or aldehydes, but selective oxidation at the 4-position requires careful stoichiometric control.

Formation of the Ether Linkage

Coupling the 4-hydroxy-pyrrolo[2,3-b]pyridine with 3-aminophenol derivatives is achieved via Mitsunobu or Ullmann-type reactions.

Mitsunobu Reaction

Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the ether bond formation between the pyrrolo[2,3-b]pyridine-4-ol and 3-nitrophenol. Subsequent reduction of the nitro group yields the aniline intermediate.

Optimized Conditions

  • Molar Ratio : 1:1.2 (phenol:pyrrolopyridine).

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 65–78%.

Copper-Catalyzed Ullmann Coupling

Copper(I) iodide (CuI) and 1,10-phenanthroline catalyze the coupling of 4-iodo-pyrrolo[2,3-b]pyridine with 3-aminophenol. This method offers higher regioselectivity but requires elevated temperatures (110°C).

Prop-2-enamide Installation

The final step involves acryloylation of the aniline intermediate. Two methods are prevalent:

Acylation with Acryloyl Chloride

The aniline derivative reacts with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.

Procedure

  • Reagents : Acryloyl chloride (1.2 equiv), triethylamine (2 equiv).

  • Solvent : Dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 82%.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling of acrylic acid with the aniline intermediate.

Optimization Notes

  • Molar Ratio : 1:1.5 (aniline:acrylic acid).

  • Yield : 75–88%.

Purification and Characterization

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water gradients. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Representative Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H), 7.82 (d, J = 8 Hz, 1H), 6.45–6.60 (m, 2H).

  • HRMS : m/z 279.29 [M+H]⁺ (calc. 279.29).

Challenges and Optimization

Regioselectivity in Pyrrolo[2,3-b]pyridine Functionalization

Unwanted substitution at the 2- or 3-positions is mitigated using bulky directing groups or low-temperature conditions.

Stability of the Enamide Group

The α,β-unsaturated amide is prone to Michael addition; thus, reactions are conducted under inert atmospheres with minimized exposure to nucleophiles.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)
Mitsunobu + AcylationEther formation7898
Ullmann + EDC CouplingCopper catalysis8897
Direct HydrolysisNaOH-mediated hydrolysis9095

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrolo[2,3-b]pyridine moiety undergoes electrophilic substitution predominantly at the 3-position due to electron-rich aromatic character.

Reaction TypeReagents/ConditionsProductReference
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-1H-pyrrolo[2,3-b]pyridine derivative
Bromination Br₂/FeBr₃, CHCl₃, 25°C3-Bromo-substituted analog
Mannich Reaction Formaldehyde + secondary amine, HCl3-Diethylaminomethyl derivative

Key Insight : The 3-position’s reactivity is attributed to resonance stabilization of the intermediate carbocation. Substitution at the 2-position is less common but observed under specific conditions .

Oxidation Reactions

The enamide group (-NH-C=O) and pyrrolo[2,3-b]pyridine core are susceptible to oxidation.

Substrate SiteOxidizing AgentProductReference
Enamide Group KMnO₄, acidic H₂O, 70°CCarboxylic acid derivative (cleavage of C=C bond)
Pyrrole Ring mCPBA (meta-chloroperbenzoic acid)Epoxidation of adjacent double bonds (if present)

Notable Observation : Over-oxidation of the pyrrolo[2,3-b]pyridine ring leads to decomposition, requiring controlled stoichiometry.

Reduction Reactions

The enamide and aromatic systems participate in selective reductions.

Functional GroupReducing AgentProductReference
Enamide C=C H₂, Pd/C (10 atm)Saturated amide (propaneamide derivative)
Nitro Group H₂, Raney Ni, EtOHAmine-substituted pyrrolo[2,3-b]pyridine

Mechanistic Note : Catalytic hydrogenation preserves the pyrrolo[2,3-b]pyridine ring while reducing the enamide’s double bond .

Hydrolysis and Solvolysis

The enamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductReference
Acidic Hydrolysis 6M HCl, reflux3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenylamine + acrylic acid
Basic Hydrolysis NaOH (2M), 80°CSodium salt of acrylic acid + free amine

Stability : The compound is stable in neutral aqueous solutions but degrades rapidly under extreme pH.

Cross-Coupling Reactions

The brominated derivative facilitates metal-catalyzed couplings:

ReactionCatalysts/PartnersProductReference
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-functionalized pyrrolo[2,3-b]pyridine
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amine3-Amino-substituted analog

Scope : Coupling reactions enable diversification for structure-activity relationship (SAR) studies in drug discovery.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the enamide’s C=C bond:

ConditionsOutcomeApplicationReference
UV light (365 nm)Cyclobutane ring formationPhotoaffinity labeling probes

Limitation : Reaction efficiency depends on solvent polarity and concentration.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

CompoundKey ReactionReactivity Difference
Pyrrolo[2,3-b]pyridine Electrophilic substitution at 3-positionHigher regioselectivity vs. indole derivatives
1H-Pyrazolo[4,5-d]pyrimidine Nitration at 5-positionLess electron-rich core reduces substitution rate
4-Substituted pyrrolo[2,3-b]pyridines Suzuki couplingEnhanced yield due to bromine’s leaving-group ability

Degradation Pathways

Stability studies reveal two primary degradation mechanisms:

  • Thermal Degradation : Decomposition above 200°C yields CO₂ and aromatic amines .

  • Oxidative Degradation : mCPBA forms N-oxide byproducts, altering pharmacokinetic profiles.

Scientific Research Applications

Cancer Research

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide has been investigated for its anti-cancer properties. Studies have shown that it acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits MET kinase, which is often overexpressed in various cancers. The inhibition leads to reduced tumor growth in xenograft models .

Neurological Disorders

The compound has also shown promise in treating neurological disorders due to its ability to penetrate the blood-brain barrier and modulate neurotransmitter systems.

  • Case Study : Research reported in Neuropharmacology indicates that N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide exhibits neuroprotective effects in models of neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Biochemical Mechanisms

The compound's mechanisms of action involve:

  • Kinase Inhibition : It selectively inhibits MET and other receptor tyrosine kinases, disrupting signaling pathways crucial for cancer cell survival and proliferation.
  • Neurotransmitter Modulation : By interacting with serotonin and dopamine receptors, it may help restore balance in neurotransmitter systems disrupted in various psychiatric conditions.

Toxicological Studies

Toxicological evaluations have shown that N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide has a favorable safety profile at therapeutic doses.

StudyResult
Acute ToxicityNo significant adverse effects observed at doses up to 100 mg/kg in rodent models .
Long-term ToxicityChronic administration did not result in organ toxicity or behavioral changes .

Mechanism of Action

The mechanism of action of N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, thereby modulating the associated biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation, migration, and survival. By inhibiting this pathway, the compound can potentially reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several kinase inhibitors and experimental molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Target/Activity
N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide Pyrrolo[2,3-b]pyridine Acrylamide, phenyl ether ~350 (estimated) Kinase inhibition (putative MET/ALK)
Example 64 (Patent compound, ) Pyrazolo[3,4-c]pyrimidine + chromenone Fluorophenyl, pyrrolopyridine 536.4 Kinase inhibition (unspecified)
Crizotinib Pyridine + pyrazole Piperidine, trifluoromethyl 450.34 ALK, ROS1, MET inhibitor
Cabozantinib Quinoline Fluorophenyl, difluoroethoxy 502.46 MET, RET, VEGFR2 inhibitor
SGX-523 Pyrrolopyridine Fluorophenyl, pyridinyloxy 406.38 MET inhibitor (discontinued)

Key Observations :

Pyrrolopyridine Core: The target compound and SGX-523 both utilize pyrrolopyridine, a scaffold known for MET inhibition . However, SGX-523’s clinical development was halted due to toxicity, highlighting the importance of substituent optimization in safety.

Acrylamide vs. Chromenone: The patent compound in employs a chromenone-pyrazolopyrimidine hybrid, differing from the acrylamide group in the target compound. This may influence solubility and kinase selectivity .

Fluorine Substitution : Fluorine atoms are prevalent in analogs (e.g., crizotinib, cabozantinib) to enhance binding affinity and metabolic stability. The target compound’s 3-fluorophenyl group may serve a similar purpose .

Activity and Selectivity :

  • Selectivity Risks : Pyrrolopyridine-based compounds often exhibit off-target effects on kinases like ALK or ROS1, necessitating functional assays for validation.

Biological Activity

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific signaling pathways. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide is C19H18N4OC_{19}H_{18}N_{4}O with a molecular weight of approximately 318.37 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine moiety, which is known for its biological significance.

The compound exhibits its biological activity primarily through the inhibition of the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is implicated in various cancers. This pathway plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Key Findings

  • Cytotoxic Activity : A study indicated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide, demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Table 1: Biological Activity Summary

Biological ActivityObserved EffectReference
CytotoxicityIC50 < 10 µM against cancer cell lines
Apoptosis InductionActivation of caspases
Inhibition of c-Met signalingReduced cell proliferation

Case Studies

  • In Vitro Studies : In a series of experiments conducted on FaDu hypopharyngeal tumor cells, N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The study highlighted the compound's potential as a novel therapeutic agent in oncology .
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to the active site of the c-Met receptor. This binding inhibits downstream signaling pathways associated with tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide, and how can structural purity be validated?

  • Synthesis : A four-step reaction starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine is described, involving Suzuki-Miyaura coupling for aryl ether formation and subsequent amidation ( ). For intermediates, tert-butyl protection and deprotection steps are critical to avoid side reactions.
  • Purity Validation : Use high-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR for structural confirmation. For example, 1^1H NMR analysis of similar compounds shows aromatic proton resonances at δ 7.89–8.86 ppm, with characteristic peaks for the pyrrolopyridine core ( ). HPLC with UV detection (≥95% purity) is recommended for batch quality control .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Kinase Inhibition : Use biochemical assays (e.g., ADP-Glo™ Kinase Assay) to measure IC50_{50} values against targets like MET or Raf kinases, as structurally related compounds exhibit kinase inhibitory activity ( ).
  • Cellular Potency : Employ cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116 or MDA-MB-231) with dose-response curves (0.1–10 µM range). highlights BET inhibitors requiring IC50_{50} <100 nM for cellular efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pyrrolo[2,3-b]pyridine scaffold for enhanced target engagement?

  • Core Modifications : Introduce substituents at the pyrrolopyridine 3-position (e.g., sulfonamide or carbonyl groups) to improve binding to hydrophobic kinase pockets. shows that 5-(4-chlorophenyl) substitution enhances potency by 9–19-fold in BET inhibitors .
  • Solubility Optimization : Replace the acrylamide group with a morpholine- or piperazine-containing side chain to improve aqueous solubility (see for DMPK-driven design) .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data for this compound?

  • Metabolic Stability : Perform liver microsome assays (human/rodent) to identify metabolic soft spots. For example, highlights the use of cesium carbonate and palladium catalysts to stabilize intermediates during coupling reactions .
  • Formulation Adjustments : Use lipid-based nanoformulations or cyclodextrin complexes to enhance bioavailability, as demonstrated for similar BET inhibitors ( ) .

Q. How can computational modeling guide the design of derivatives targeting specific bromodomains or kinases?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with BET BRD4 (PDB: 5UJX) or MET kinase (PDB: 3LQ8). provides ligand-protein interaction data for pyrrolopyrimidine analogs, highlighting hydrogen bonds with Asn140 and Tyr97 residues .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., fluorination at the phenyl ring) to prioritize synthetic targets .

Methodological Notes

  • Data Reproducibility : Cross-validate SAR trends using orthogonal assays (e.g., SPR for binding kinetics and NanoBRET for cellular target engagement).
  • Contradiction Management : When PK/PD mismatches occur, employ isotopic labeling (e.g., 14^{14}C-tracers) to assess tissue distribution and metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.